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Compound of Interest

Compound Name: Cinecromen

CAS No.: 62380-23-8

Cat. No.: B1232692

Get Quote

Executive Summary
Cinecromen (INN; CAS: 62380-23-8) is a synthetic small molecule belonging to the coumarin-

based vasodilator class.[1][2][3] Chemically defined as the 3,4,5-trimethoxycinnamic acid ester

of 3-(2-hydroxy-3-morpholinopropyl)-4-methyl-7-(4-morpholinecarboxamido)coumarin, it

represents a complex pharmacophore designed to enhance coronary blood flow.[1]

Historically developed as a potent coronary vasodilator, Cinecromen shares structural

homology with Chromonar (Carbochromen), leveraging the benzopyran-2-one (coumarin)

scaffold to modulate vascular smooth muscle tone.[1] This guide outlines the preliminary

studies required to validate its bioactivity, focusing on hemodynamic efficacy, mechanism of

action (MoA), and safety profiling.[1]

Chemical Identity & Physicochemical Properties
Understanding the structural moieties of Cinecromen is critical for predicting its

pharmacokinetic (PK) behavior and receptor affinity.[1]
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Property Data Relevance

INN Name Cinecromen
International Nonproprietary

Name

CAS Registry 62380-23-8 Unique Identifier

Formula C₃₄H₄₁N₃O₁₀

High molecular weight (651.7

g/mol ) implies biliary excretion

potential.[1][4]

Core Scaffold 4-Methylcoumarin

Fluorescence properties;

established vasodilator

pharmacophore.[1]

Side Chains Morpholine (x2)
Enhances aqueous solubility

and lysosomal trapping.[1]

Ester Linkage Trimethoxycinnamate

Lipophilic moiety; target for

plasma esterases (prodrug

potential).[1]

Structural Pharmacophore Analysis (Graphviz)
The following diagram illustrates the functional decomposition of the Cinecromen molecule

and its theoretical interaction points.

Fig 1: Pharmacophore Decomposition of Cinecromen
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Figure 1: Structural decomposition highlighting the coumarin core responsible for vasodilation

and the morpholine/ester moieties modulating solubility and affinity.[1]

Mechanism of Action (MoA)
While the precise molecular target of Cinecromen requires definitive binding studies, its

structural analogs (e.g., Chromonar) function primarily through Phosphodiesterase (PDE)

Inhibition and Adenosine Potentiation.[1]

Proposed Signaling Pathway
Adenosine Uptake Inhibition: Cinecromen likely inhibits the reuptake of adenosine by

erythrocytes and endothelial cells.[1]

A2 Receptor Activation: Increased extracellular adenosine activates A2 receptors on

vascular smooth muscle cells.[1]

cAMP Accumulation: Activation of Adenylate Cyclase increases cAMP levels (further boosted

by potential PDE inhibition).[1]

Vasodilation: Elevated cAMP leads to reduced intracellular Calcium (

), causing relaxation of the coronary arteries.[1]
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Fig 2: Hypothetical Mechanism of Action: Adenosine Potentiation Pathway
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Figure 2: Proposed signaling cascade where Cinecromen enhances coronary flow via

adenosine potentiation and cAMP modulation.[1][4]

Preliminary Bioactivity Studies
To validate Cinecromen as a viable drug candidate, the following hierarchical assay structure

is recommended.

Phase A: In Vitro Vasorelaxation (Aortic Ring Assay)
Objective: To determine the

of Cinecromen for vasorelaxation and assess endothelium dependence.[1]

Protocol:

Tissue Preparation: Isolate thoracic aorta from Sprague-Dawley rats.[1] Clean adherent

fat/connective tissue.[1]

Sectioning: Cut into 3-4 mm rings.

Mounting: Suspend rings in organ baths containing Krebs-Henseleit solution (37°C, pH 7.4,

95%

/5%

).

Pre-contraction: Induce stable contraction using Phenylephrine (

) or KCl (

).[1]

Dosing: Add Cinecromen cumulatively (

to

).

Control: Repeat with endothelium-denuded rings to verify if activity is NO-dependent.
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Expected Outcome: Dose-dependent relaxation.[1] If relaxation persists in denuded rings, the

mechanism is direct smooth muscle action (e.g., PDE inhibition).[1]

Phase B: In Vivo Hemodynamics (Anesthetized Dog
Model)
Objective: To measure effects on coronary blood flow (CBF), heart rate (HR), and mean arterial

pressure (MAP).[1]

Protocol:

Subject: Beagle dogs (10-12 kg), anesthetized with pentobarbital.

Instrumentation:

Electromagnetic flow probe on the Left Circumflex Coronary Artery.[1]

Pressure transducer in the femoral artery.[1]

Administration: Intravenous (IV) bolus of Cinecromen (0.5, 1.0, 3.0 mg/kg).[1]

Data Acquisition: Continuous recording of CBF and MAP for 60 minutes post-injection.

Success Criteria: Significant increase in CBF (>50% baseline) with minimal effect on systemic

MAP (selectivity for coronary bed).[1]

Phase C: Cytotoxicity & Safety
Objective: Establish the therapeutic window.

Assay: MTT assay in HUVEC (Human Umbilical Vein Endothelial Cells).

Endpoint: Determine

for cell viability. A safety margin of >100x between effective vasorelaxant concentration and
cytotoxic concentration is required.[1]

Experimental Protocols: Synthesis & Purification
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For researchers synthesizing Cinecromen for testing, the esterification step is the critical yield-

determining factor.[1]

Step-by-Step Synthesis Workflow:

Precursor A: Synthesize 7-amino-4-methylcoumarin derivative.

Precursor B: Prepare 3,4,5-trimethoxycinnamoyl chloride.

Coupling Reaction:

Dissolve Precursor A (Coumarin alcohol derivative) in anhydrous Dichloromethane (DCM).

Add Triethylamine (TEA) as a base scavenger.[1]

Add Precursor B dropwise at 0°C under Nitrogen atmosphere.

Stir at room temperature for 12 hours.

Purification:

Wash with

(sat.[1] aq) and Brine.[1]

Dry over

.[1]

Recrystallize from Ethanol/Ethyl Acetate.[1]

Validation: NMR (

,

) and Mass Spectrometry (ESI-MS) to confirm

peak at 652.
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Disclaimer: Cinecromen is a research chemical/pharmaceutical agent.[1] While some literature

may erroneously link it to phytochemical extracts (e.g., Prosopis cineraria) due to spectral

misidentification in specific studies, it is chemically defined as a synthetic entity.[1] All protocols

described herein should be conducted under strict ethical guidelines for animal welfare

(IACUC) and laboratory safety.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [In-depth Technical Guide: Bioactivity Profile and
Preliminary Evaluation of Cinecromen]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1232692/docs#in-depth-technical-guide-bioactivity-
profile-and-preliminary-evaluation-of-cinecromen]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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